molecular formula C10H8N2OS B11443686 1-Phenyl-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one

1-Phenyl-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one

Cat. No.: B11443686
M. Wt: 204.25 g/mol
InChI Key: AFLDSHGPKSAXHM-UHFFFAOYSA-N
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Description

1-Phenyl-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one is a heterocyclic compound that contains a pyrazinone core with a phenyl group and a sulfanylidene group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with a suitable diketone or ketoester in the presence of sulfur or sulfur-containing reagents. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanylidene group, yielding a different pyrazinone derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Pyrazinone derivatives without the sulfanylidene group.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

1-Phenyl-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interacting with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one is unique due to its specific combination of a pyrazinone core with a phenyl and sulfanylidene group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

4-phenyl-2-sulfanylidene-1H-pyrazin-3-one

InChI

InChI=1S/C10H8N2OS/c13-10-9(14)11-6-7-12(10)8-4-2-1-3-5-8/h1-7H,(H,11,14)

InChI Key

AFLDSHGPKSAXHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CNC(=S)C2=O

Origin of Product

United States

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